1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLBENZYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a naphthoquinone moiety fused with a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHYLBENZYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Naphthoquinone Moiety: The naphthoquinone moiety can be introduced through a nucleophilic substitution reaction, where a suitable naphthoquinone derivative reacts with the triazole intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHYLBENZYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-(4-METHYLBENZYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-METHYLBENZYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE: shares similarities with other triazole derivatives such as ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate.
Uniqueness:
Properties
Molecular Formula |
C18H13N3O3 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione |
InChI |
InChI=1S/C18H13N3O3/c1-11-6-8-12(9-7-11)10-20-16-15(19-21(20)24)17(22)13-4-2-3-5-14(13)18(16)23/h2-9H,10H2,1H3 |
InChI Key |
QMGJCXRBJRULCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C4=CC=CC=C4C3=O)N=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.